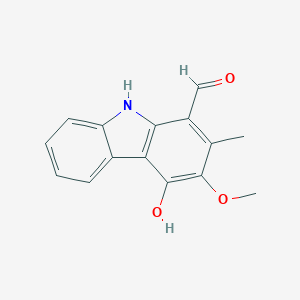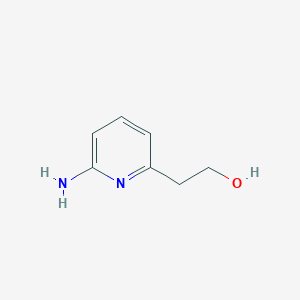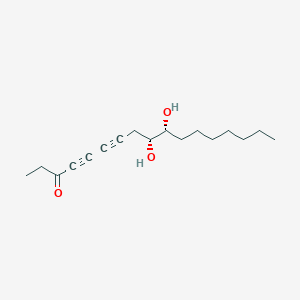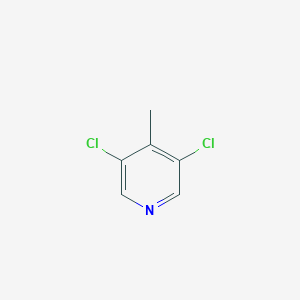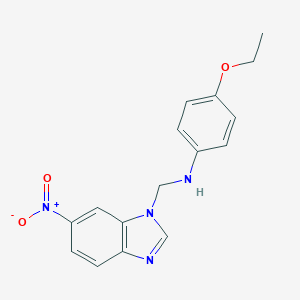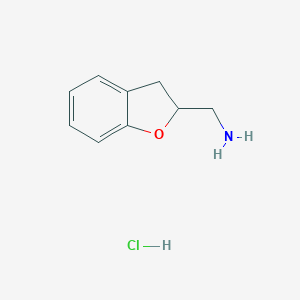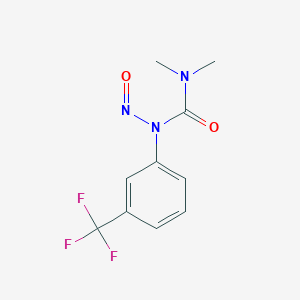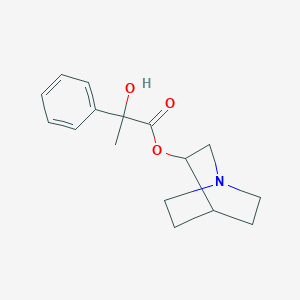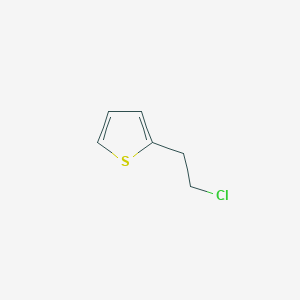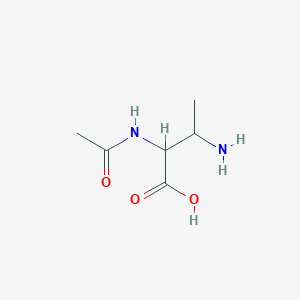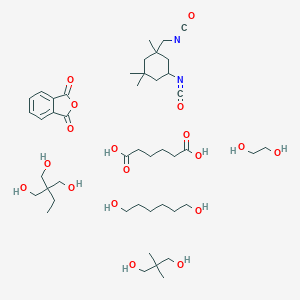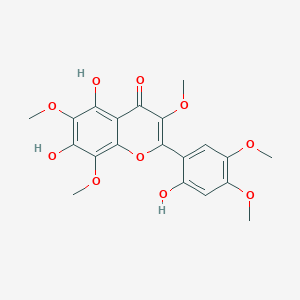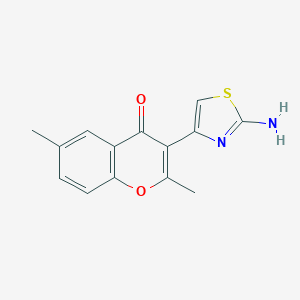
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- is a chemical compound that has shown promise in various scientific research applications. This compound is commonly referred to as coumarin-thiazole hybrid and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- are diverse. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, scavenge free radicals, and inhibit microbial growth. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- in lab experiments include its potent anti-cancer activity, low toxicity profile, and diverse biochemical and physiological effects. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved potency and selectivity. Additionally, this compound has the potential to be developed as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Synthesemethoden
The synthesis of 4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- can be achieved using various methods. The most common method involves the reaction of 3-acetyl-2H-chromen-2-one with 2-amino-4-thiazolecarboxylic acid in the presence of a base. This reaction leads to the formation of the coumarin-thiazole hybrid.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- has shown promising results in various scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has shown anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
104819-36-5 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 3-(2-amino-4-thiazolyl)-2,6-dimethyl- |
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-(2-amino-1,3-thiazol-4-yl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-7-3-4-11-9(5-7)13(17)12(8(2)18-11)10-6-19-14(15)16-10/h3-6H,1-2H3,(H2,15,16) |
InChI-Schlüssel |
RFOZQYVMHLVABJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C3=CSC(=N3)N)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C3=CSC(=N3)N)C |
Andere CAS-Nummern |
104819-36-5 |
Synonyme |
Chromone, 3-(2-aminothiazol-4-yl)-2,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
